molecular formula C8H5FN2O B3057732 7-Fluoro-1,6-naphthyridin-2(1H)-one CAS No. 846037-03-4

7-Fluoro-1,6-naphthyridin-2(1H)-one

Cat. No.: B3057732
CAS No.: 846037-03-4
M. Wt: 164.14 g/mol
InChI Key: ZSYRQKUEJKOHRY-UHFFFAOYSA-N
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Description

7-Fluoro-1,6-naphthyridin-2(1H)-one is a fluorinated derivative of naphthyridine, a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,6-naphthyridin-2(1H)-one typically involves the fluorination of a naphthyridine precursor. Common methods include:

    Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Nucleophilic Substitution: Starting from a halogenated naphthyridine and substituting the halogen with a fluorine atom using reagents like potassium fluoride (KF) in polar aprotic solvents.

Industrial Production Methods

Industrial production may involve scalable versions of the above methods, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Pd/C in the presence of hydrogen gas.

    Substitution: KF in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,6-naphthyridin-2(1H)-one depends on its specific application:

    Biological Activity: May interact with enzymes or receptors, inhibiting or modulating their activity.

    Chemical Reactions: Acts as a reactive intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-2(1H)-one: Non-fluorinated parent compound.

    7-Chloro-1,6-naphthyridin-2(1H)-one: Chlorinated analogue.

    7-Bromo-1,6-naphthyridin-2(1H)-one: Brominated analogue.

Uniqueness

The presence of the fluorine atom in 7-Fluoro-1,6-naphthyridin-2(1H)-one can significantly alter its chemical and biological properties, such as:

    Increased Lipophilicity: Enhances membrane permeability.

    Altered Reactivity: Fluorine can influence the electronic properties of the molecule.

    Biological Activity: Fluorine substitution can enhance binding affinity to biological targets.

Biological Activity

7-Fluoro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the naphthyridine family, known for their potential therapeutic applications, particularly as antimicrobial agents and enzyme inhibitors. This article explores the biological activity of this compound, including its mechanism of action, structural properties, and relevant case studies.

  • Molecular Formula : C8H5FN2O
  • SMILES : C1=CC(=O)NC2=CC(=NC=C21)F
  • InChI : InChI=1S/C8H5FN2O/c9-7-3-6-5...

The presence of a fluorine atom at the 7-position significantly influences the compound's lipophilicity and biological activity, enhancing its ability to interact with biological targets compared to non-fluorinated analogues .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may function as a competitive inhibitor in biochemical pathways, modulating enzyme activity and influencing cellular processes. The fluorine substitution is believed to enhance binding affinity and specificity towards biological macromolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. For example:

  • Activity against Gram-positive bacteria : The compound demonstrated potent effects against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Activity against Gram-negative bacteria : It also showed effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating broad-spectrum antimicrobial potential .

Enzyme Inhibition

Studies have identified this compound as a weak competitive inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition could be beneficial in therapeutic contexts where modulation of nucleotide levels is desired, such as in cancer treatment or viral infections .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related naphthyridine derivatives:

Compound NameAntibacterial ActivityEnzyme InhibitionNotes
This compoundHighModerateEffective against resistant strains
1,6-Naphthyridin-2(1H)-oneModerateLowNon-fluorinated parent compound
7-Chloro-1,6-naphthyridin-2(1H)-oneModerateLowChlorinated analogue
7-Bromo-1,6-naphthyridin-2(1H)-oneLowNoneBrominated analogue

The fluorine atom enhances both antibacterial potency and enzyme inhibition compared to other halogenated analogues .

Study on Antimicrobial Efficacy

In a recent study published in PMC, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and vancomycin. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .

Enzyme Interaction Study

Another investigation focused on the interaction of this compound with nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1). The findings suggested that this compound could serve as a valuable tool for studying nucleotide metabolism and developing therapeutic agents targeting NPP1 in cancer treatment .

Properties

IUPAC Name

7-fluoro-1H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYRQKUEJKOHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=CC(=NC=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610536
Record name 7-Fluoro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846037-03-4
Record name 7-Fluoro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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